molecular formula C19H25NO3 B115668 Mitiglinide CAS No. 145375-43-5

Mitiglinide

Cat. No.: B115668
CAS No.: 145375-43-5
M. Wt: 315.4 g/mol
InChI Key: WPGGHFDDFPHPOB-UHFFFAOYSA-N
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Description

Mitiglinide is a drug used for the treatment of type 2 diabetes. It belongs to the meglitinide class of blood glucose-lowering drugs. This compound is known for its rapid and short-acting insulinotropic effects, which help in controlling postprandial blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mitiglinide can be synthesized through a multi-step process. One common method involves the reaction of hexahydro-γ-oxo-2-isoindolinebutyric acid with benzylamine under specific conditions to form the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The reaction mixture is then heated to facilitate the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization and other separation techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Mitiglinide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Mitiglinide has several scientific research applications, including:

Mechanism of Action

Mitiglinide stimulates insulin secretion by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta-cells. This closure of potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels. The high intracellular calcium subsequently triggers the exocytosis of insulin granules .

Comparison with Similar Compounds

Similar Compounds

Comparison

Mitiglinide is unique due to its rapid onset and short duration of action compared to other meglitinides like repaglinide and nateglinide. This makes it particularly effective in controlling postprandial blood glucose levels. Additionally, this compound has a distinct binding affinity and selectivity for the ATP-sensitive potassium channels, which contributes to its unique pharmacological profile .

Properties

IUPAC Name

4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGGHFDDFPHPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861379
Record name 2-Benzyl-4-(octahydro-2H-isoindol-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mitiglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.08e-02 g/L
Record name Mitiglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

145375-43-5
Record name Mitiglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015382
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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